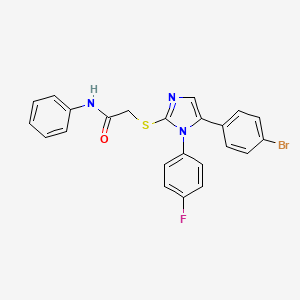
2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H17BrFN3OS and its molecular weight is 482.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a novel derivative with potential biological activities. This article explores its synthesis, biological activity, and implications in medicinal chemistry, particularly focusing on anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The compound's structure includes:
- A thio group connecting an imidazole ring substituted with bromine and fluorine to a phenylacetamide moiety.
- This structural configuration is believed to enhance its biological efficacy.
Synthesis
The synthesis of the compound involves multi-step reactions:
- Formation of Imidazole Derivative : The starting materials include 4-bromophenyl and 4-fluorophenyl derivatives, which undergo condensation reactions.
- Thioether Formation : The thioether bond is formed by reacting the imidazole derivative with thiol compounds.
- Acetamide Formation : The final step involves acylation to yield the phenylacetamide structure.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. Notably:
- Mechanism of Action : These compounds often target specific molecular pathways involved in cancer progression, including apoptosis induction and inhibition of angiogenesis.
- IC50 Values : Studies have reported IC50 values ranging from 3 to 20 µM , indicating potent activity against various cancer cell lines, including breast and prostate cancer cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 3 | MCF-7 (breast cancer) |
| Compound B | 14 | PC3 (prostate cancer) |
| Compound C | 20 | HeLa (cervical cancer) |
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation:
- Cytokine Inhibition : It effectively inhibits pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are critical in inflammatory responses.
- Comparative Efficacy : In studies, it outperformed traditional anti-inflammatory drugs at similar concentrations, demonstrating up to 89% inhibition of IL-6 at 10 µg/mL .
| Compound | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |
|---|---|---|
| Test Compound | 89 | 78 |
| Dexamethasone | 75 | 72 |
Antimicrobial Activity
Preliminary studies suggest that this compound also possesses antimicrobial properties:
- Bacterial Strains Tested : It has been evaluated against common pathogens including E. coli and S. aureus.
- Minimum Inhibitory Concentration (MIC) : Results indicate MIC values as low as 10 µg/mL , suggesting effective antibacterial action .
Case Studies
- Case Study on Anticancer Efficacy : A study involving human leukemia cell lines demonstrated that the compound induced apoptosis through caspase activation, leading to reduced cell viability compared to untreated controls.
- Inflammation Model Study : In a murine model of arthritis, treatment with the compound resulted in significant reductions in joint swelling and inflammatory markers, supporting its potential therapeutic use in inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrFN3OS/c24-17-8-6-16(7-9-17)21-14-26-23(28(21)20-12-10-18(25)11-13-20)30-15-22(29)27-19-4-2-1-3-5-19/h1-14H,15H2,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROXAQUUGWMXAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrFN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














